N-Methyl-L-DOPA
N-Methyl-L-DOPA
N-methyl-L-dopa is the L-enantiomer of N-methyldopa. It derives from a L-dopa. It is an enantiomer of a N-methyl-D-dopa. It is a tautomer of a N-methyl-L-dopa zwitterion.
Brand Name:
Vulcanchem
CAS No.:
70152-53-3
VCID:
VC21129123
InChI:
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1
SMILES:
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O
Molecular Formula:
C10H13NO4
Molecular Weight:
211.21 g/mol
N-Methyl-L-DOPA
CAS No.: 70152-53-3
Cat. No.: VC21129123
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-methyl-L-dopa is the L-enantiomer of N-methyldopa. It derives from a L-dopa. It is an enantiomer of a N-methyl-D-dopa. It is a tautomer of a N-methyl-L-dopa zwitterion. |
|---|---|
| CAS No. | 70152-53-3 |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1 |
| Standard InChI Key | QZIWDCLHLOADPK-ZETCQYMHSA-N |
| Isomeric SMILES | CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
| SMILES | CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
| Canonical SMILES | CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
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